Sapropterin vs. Placebo: Quantified Reduction in Blood Phenylalanine in Phase III RCT
Sapropterin dihydrochloride demonstrated a statistically significant reduction in mean blood phenylalanine (Phe) concentration compared to placebo over a 6-week treatment period in a Phase III randomized controlled trial. The quantitative difference in Phe change from baseline establishes the foundational efficacy of sapropterin as an adjunct to dietary management in BH4-responsive PKU patients [1].
| Evidence Dimension | Mean change in blood phenylalanine from baseline after 6 weeks |
|---|---|
| Target Compound Data | Decrease of 236 μmol/L (SD 257 μmol/L) |
| Comparator Or Baseline | Placebo: Increase of 3 μmol/L (SD 240 μmol/L) |
| Quantified Difference | Absolute difference of 239 μmol/L; p<0.0001 |
| Conditions | Phase III, multicenter, randomized, double-blind, placebo-controlled trial (NCT00104247); oral sapropterin 10 mg/kg once daily for 6 weeks; 88 patients with PKU |
Why This Matters
This head-to-head placebo-controlled data establishes the foundational evidence for sapropterin's efficacy in reducing blood Phe, which is a prerequisite for its clinical use and a baseline for comparing it to newer PKU therapies.
- [1] Levy HL, Milanowski A, Chakrapani A, et al. Efficacy of sapropterin dihydrochloride (tetrahydrobiopterin, 6R-BH4) for reduction of phenylalanine concentration in patients with phenylketonuria: a phase III randomised placebo-controlled study. Lancet. 2007;370(9586):504-510. View Source
